molecular formula C6H6ClNOS B2550831 3-Chloro-4-methylthiophene-2-carboxamide CAS No. 189330-37-8

3-Chloro-4-methylthiophene-2-carboxamide

Cat. No. B2550831
CAS RN: 189330-37-8
M. Wt: 175.63
InChI Key: OZUWTXQYYVOSQQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring with a carboxamide group attached to it. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Chemical Synthesis and Reactions

3-Chloro-4-methylthiophene-2-carboxamide plays a significant role in various chemical synthesis processes. For instance, it's involved in the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, which proceed through key intermediates including isocyanate carboxamide (Azizian et al., 2000). Additionally, derivatives of this compound are used in the synthesis of various compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (Siddiqui et al., 2008).

Pharmaceutical Applications

In the field of pharmaceuticals, this compound derivatives have been studied for various applications. For example, a study by Song (2007) highlights the use of derivatives in the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidines, which are identified as potent inhibitors in medicinal applications (Song, 2007). Moreover, the compound has been used in the synthesis of antitumor agents, as seen in a study on imidazotetrazines (Stevens et al., 1984).

Material Science and Electrochemistry

In the realm of material science and electrochemistry, this compound has been utilized in various capacities. Walker (1991) discusses its role in the performance of poly 3-methylthiophene cathodes in Li/SO2 rechargeable cells, highlighting its potential in energy storage applications (Walker, 1991).

properties

IUPAC Name

3-chloro-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUWTXQYYVOSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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